molecular formula C55H109N3O26 B8103806 Azido-PEG24-Boc

Azido-PEG24-Boc

Cat. No.: B8103806
M. Wt: 1228.5 g/mol
InChI Key: IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG24-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group and a tert-butyl carbamate (Boc) protecting group. The compound is known for its hydrophilic properties, which enhance solubility in aqueous media, making it a valuable tool in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG24-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivativesThe final step involves the protection of the terminal amine group with a tert-butyl carbamate (Boc) group.

    Activation of PEG: The PEG chain is activated using a reagent such as tosyl chloride or mesyl chloride.

    Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.

    Protection with Boc Group: The terminal amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. Advanced equipment and techniques are employed to achieve reproducible results.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG24-Boc undergoes various chemical reactions, including:

    Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent such as sodium ascorbate.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but involves strained alkynes like DBCO or BCN.

Major Products Formed

    Triazole Linkages: The primary products of these reactions are triazole linkages, which are stable and useful in various applications.

Scientific Research Applications

Azido-PEG24-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system.

    Biology: Employed in bio-conjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

Azido-PEG24-Boc functions as a linker in PROTACs, which are designed to degrade specific target proteins. The azide group allows for bio-conjugation through click chemistry, while the PEG chain provides solubility and flexibility. The Boc group protects the terminal amine during synthesis and can be removed under acidic conditions to expose the reactive amine .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG24-Acid: Contains a terminal carboxylic acid group instead of a Boc-protected amine.

    Azido-PEG24-Alcohol: Features a terminal hydroxyl group instead of a Boc-protected amine.

Uniqueness

Azido-PEG24-Boc is unique due to its combination of an azide group and a Boc-protected amine, which provides versatility in bio-conjugation and synthetic applications. The PEG chain enhances solubility, making it suitable for various aqueous environments .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109N3O26/c1-55(2,3)84-54(59)4-6-60-8-10-62-12-14-64-16-18-66-20-22-68-24-26-70-28-30-72-32-34-74-36-38-76-40-42-78-44-46-80-48-50-82-52-53-83-51-49-81-47-45-79-43-41-77-39-37-75-35-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-61-7-5-57-58-56/h4-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMYKGZCCVUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109N3O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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